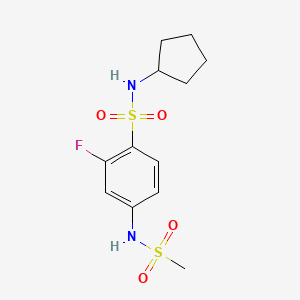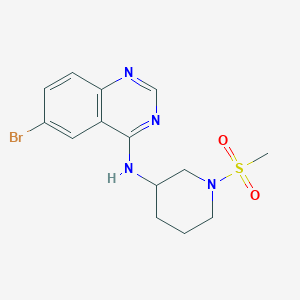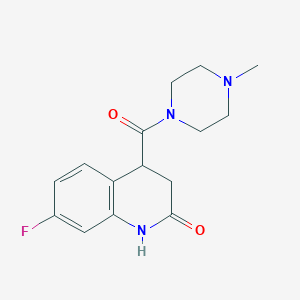![molecular formula C13H19N5OS B7634934 2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7634934.png)
2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer, autoimmune disorders, and inflammatory diseases. It works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and the immune system.
Wirkmechanismus
2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide works by inhibiting the activity of certain enzymes, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are involved in the growth and proliferation of cancer cells and the immune system. By inhibiting these enzymes, 2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide can prevent the growth and spread of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects
2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of BTK and ITK activity, the reduction of cancer cell growth and proliferation, and the suppression of the immune system. It has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of autoimmune disorders and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide is its high selectivity for BTK and ITK, which reduces the risk of off-target effects and toxicity. It also has good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of 2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide is its potential for drug resistance, which may limit its effectiveness in the long-term treatment of cancer and other diseases.
Zukünftige Richtungen
There are several future directions for the development and use of 2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide, including:
1. Combination therapy: 2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide may be used in combination with other drugs or therapies to enhance its effectiveness and reduce the risk of drug resistance.
2. Biomarker identification: Biomarkers may be identified to predict the response of cancer cells to 2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide and to monitor the progression of the disease.
3. Clinical trials: Further clinical trials may be conducted to evaluate the safety and efficacy of 2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide in the treatment of various types of cancer, autoimmune disorders, and inflammatory diseases.
4. Alternative formulations: Alternative formulations of 2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide, such as nanoparticles or liposomes, may be developed to improve its delivery and efficacy.
Conclusion
In conclusion, 2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide is a promising small molecule inhibitor that has been developed for the treatment of various types of cancer, autoimmune disorders, and inflammatory diseases. It works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and the immune system. While it has several advantages for use in the lab, there are also limitations that need to be considered. Further research is needed to fully evaluate the safety and efficacy of 2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide and to identify new directions for its development and use.
Synthesemethoden
The synthesis of 2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide involves several steps, including the reaction of tert-butylamine and 1-bromo-2-propanol to form N-tert-butylpropan-2-amine, which is then reacted with 1,2,4-triazole to form N-[1-(1,2,4-triazol-1-yl)propan-2-yl]tert-butylamine. This compound is then reacted with 2-bromo-1,3-thiazole-5-carboxylic acid to form 2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has also been investigated for its potential use in the treatment of autoimmune disorders and inflammatory diseases, such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5OS/c1-9(6-18-8-14-7-16-18)17-11(19)10-5-15-12(20-10)13(2,3)4/h5,7-9H,6H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSMZLQEUOLBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)NC(=O)C2=CN=C(S2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7634852.png)
![N-(4-Acetamidophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B7634863.png)

![2-[3,3-bis(trifluoromethyl)pyrrolidin-1-yl]-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide](/img/structure/B7634877.png)

![5-N-[2-(3-chlorophenyl)-2-methylpropyl]pyridine-2,5-dicarboxamide](/img/structure/B7634887.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-2-oxo-3H-benzimidazole-5-carboxamide](/img/structure/B7634899.png)

![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[1-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7634920.png)
![N-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanamide](/img/structure/B7634924.png)
![4-[[4-(2-cyanophenyl)phenyl]methyl]-N-ethylpiperazine-1-carboxamide](/img/structure/B7634928.png)

![N-[2-methyl-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B7634946.png)